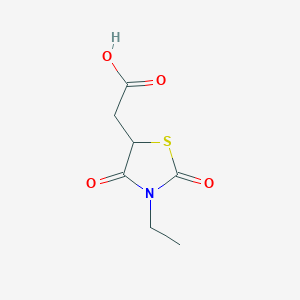

(3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid, also known as EDTA, is a chelating agent that has been used for decades in scientific research, especially in the field of biochemistry and physiology. It is a synthetic organic compound that has a unique ability to bind to metal ions, which makes it useful for a variety of applications. EDTA has a wide range of uses, from laboratory experiments to medical treatments.

Applications De Recherche Scientifique

1. Treatment of Type 2 Diabetes Mellitus Thiazolidinediones are primarily known for their role in treating insulin resistance and type 2 diabetes mellitus. They function by binding and activating the peroxisome proliferator-activated receptor (PPAR), a nuclear receptor that regulates gene expression involved in metabolism .

Anticancer Activity

Some thiazolidinediones are being researched for their potential anticancer activity, particularly in treating human cancers that express high levels of PPARγ, as activation of this receptor is believed to mediate their anticancer effects .

Antidiabetic Drug Design

Continued research efforts are directed towards designing novel thiazolidinedione derivatives as potential modulators of PPAR-γ, with the aim of developing new glucose-lowering agents .

Broad Therapeutic Potential

Thiazolidinediones and their derivatives have been identified as having a wide range of therapeutic potentials, including antimicrobial, anti-inflammatory, antioxidant, antitubercular, antiviral, anti-malarial, anti-HIV, and anti-convulsant activities .

Metabolic Complications in Lipodystrophy

Thiazolidinediones may also be used to improve metabolic complications in partial lipodystrophy, although they should be used with caution. They have shown improvements in HbA1c, triglycerides, liver volume, and steatosis in patients with partial lipodystrophy .

Propriétés

IUPAC Name |

2-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4S/c1-2-8-6(11)4(3-5(9)10)13-7(8)12/h4H,2-3H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEXQUQKCOPKASO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(SC1=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383149 |

Source

|

| Record name | (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid | |

CAS RN |

499199-10-9 |

Source

|

| Record name | (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B184803.png)

![1,3-dioxo-2-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)phenyl]isoindole-5-carboxamide](/img/structure/B184816.png)

![4-bromo-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one](/img/structure/B184818.png)